t-boc-N-amido-PEG7-Amina

Descripción general

Descripción

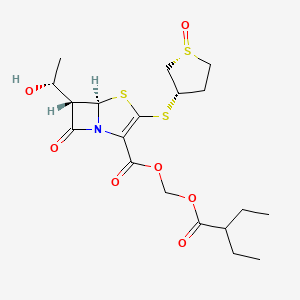

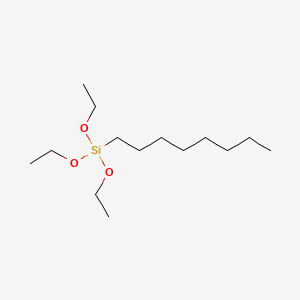

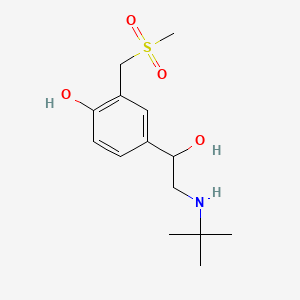

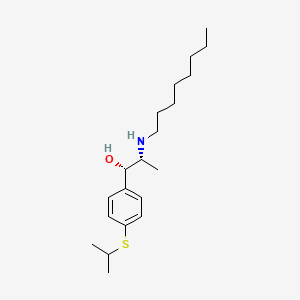

T-boc-N-amido-PEG7-Amine is a polyethylene glycol (PEG) derivative . It contains an amino group and a Boc-protected amino group . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .

Synthesis Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-boc-N-amido-PEG7-Amine is C21H44N2O9 . It has a molecular weight of 468.6 g/mol .Chemical Reactions Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical and Chemical Properties Analysis

T-boc-N-amido-PEG7-Amine is soluble in DMSO . It appears as a pale yellow or colorless oily liquid . It has a predicted boiling point of 547.7±50.0°C and a predicted density of 1.075±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Síntesis de conjugados de fármacos-anticuerpos (ADC)

Como un enlace PEG escindible, “t-boc-N-amido-PEG7-Amina” se utiliza en la síntesis de ADC. Estos son tratamientos contra el cáncer dirigidos que combinan un anticuerpo con un fármaco citotóxico, lo que permite la entrega directa del fármaco a las células cancerosas mientras se minimizan los efectos en las células sanas .

Modificación de superficie

El grupo amino en “this compound” puede reaccionar con ácidos o ésteres activos, lo que lo hace adecuado para la modificación de la superficie de los materiales. Esto puede mejorar la biocompatibilidad o agregar grupos funcionales a las superficies para reacciones químicas adicionales .

Modificación química

Su grupo amino también permite la modificación química de varias moléculas, lo cual es esencial para crear nuevos compuestos con propiedades deseadas para la investigación o el uso terapéutico .

Modificación de partículas

El compuesto se puede utilizar para modificar la superficie de partículas, como liposomas o nanopartículas, que se pueden utilizar en ensayos de diagnóstico o como vehículos de administración de fármacos .

Etiquetado

Finalmente, “this compound” se puede utilizar para etiquetar moléculas con tintes fluorescentes u otros marcadores, lo que ayuda en la visualización y el seguimiento de los procesos biológicos .

Cada una de estas aplicaciones utiliza las propiedades únicas de “this compound”, lo que demuestra su versatilidad en la investigación científica.

Smolecule BOC Sciences BroadPharm BroadPharm Amino PEG

Mecanismo De Acción

Target of Action

t-boc-N-amido-PEG7-Amine, also known as Boc-NH-PEG7-NH2, is a polyethylene glycol (PEG) derivative . It is primarily used as a reagent in the preparation of biotinylated spacers present in glucose-transporter probes . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .

Mode of Action

The compound contains an amino group and a Boc-protected amino group . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It is known that the compound is used in the synthesis of biotinylated spacers present in glucose-transporter probes . Therefore, it can be inferred that the compound plays a role in the biochemical pathways related to glucose transport.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-boc-N-amido-PEG7-Amine is the formation of biotinylated spacers in glucose-transporter probes . These spacers play a crucial role in the function of the probes, enabling the detection and study of glucose transport.

Action Environment

The action of t-boc-N-amido-PEG7-Amine is influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Safety and Hazards

T-boc-N-amido-PEG7-Amine is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

Análisis Bioquímico

Biochemical Properties

The amino group of t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which t-boc-N-amido-PEG7-Amine is used.

Cellular Effects

Its ability to increase solubility in aqueous media suggests that it may influence cell function by facilitating the transport and distribution of other biomolecules.

Molecular Mechanism

It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its transport and distribution .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIMIYPOESODPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90410538 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206265-98-7 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

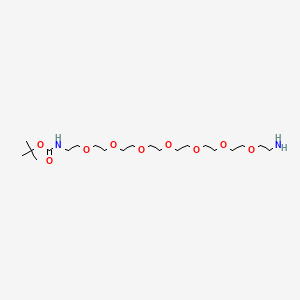

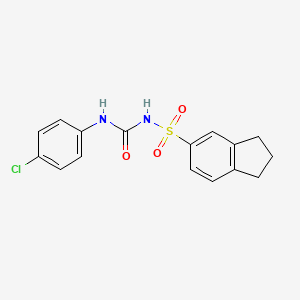

![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)